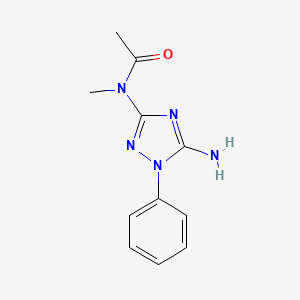
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide, also known as AMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. AMT is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has also been reported to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been reported to have various biochemical and physiological effects, including the modulation of serotonin receptor signaling, the inhibition of monoamine reuptake, and the induction of oxidative stress. These effects may contribute to its potential therapeutic benefits in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various disease states, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide in combination with other drugs may provide new avenues for the treatment of complex diseases.
Métodos De Síntesis
The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide can be achieved using different methods, including the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with N-methylacetamide in the presence of a coupling agent. Another method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide with N-methylacetamide in the presence of a coupling agent. Both methods have been reported to yield high purity and good yields of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide.
Aplicaciones Científicas De Investigación
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been used in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been studied as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In pharmacology, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been used as a tool compound to study the mechanism of action of various drugs, including antipsychotics and antidepressants. In neuroscience, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been used to study the role of serotonin receptors in the regulation of mood and behavior.
Propiedades
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(17)15(2)11-13-10(12)16(14-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVOGQYFJXVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NN(C(=N1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)

![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)

![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)

![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)


![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)